molecular formula C12H17NO3S B14358889 N-{4-[3-(Methanesulfinyl)propoxy]phenyl}acetamide CAS No. 90183-66-7

N-{4-[3-(Methanesulfinyl)propoxy]phenyl}acetamide

Cat. No.: B14358889
CAS No.: 90183-66-7
M. Wt: 255.34 g/mol
InChI Key: QZICUGTTXBYITI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-{4-[3-(Methanesulfinyl)propoxy]phenyl}acetamide is a chemical compound that belongs to the class of acetamides It features a phenyl ring substituted with a methanesulfinylpropoxy group and an acetamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{4-[3-(Methanesulfinyl)propoxy]phenyl}acetamide typically involves the reaction of 4-hydroxyacetophenone with 3-chloropropyl methanesulfinate under basic conditions to form the intermediate 4-[3-(methanesulfinyl)propoxy]acetophenone. This intermediate is then reacted with acetic anhydride in the presence of a base to yield the final product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-{4-[3-(Methanesulfinyl)propoxy]phenyl}acetamide can undergo several types of chemical reactions, including:

    Oxidation: The methanesulfinyl group can be oxidized to a sulfone.

    Reduction: The methanesulfinyl group can be reduced to a sulfide.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like bromine or nitric acid under acidic conditions.

Major Products Formed

    Oxidation: The major product is the corresponding sulfone.

    Reduction: The major product is the corresponding sulfide.

    Substitution: Depending on the substituent introduced, various substituted derivatives of the phenyl ring can be formed.

Scientific Research Applications

N-{4-[3-(Methanesulfinyl)propoxy]phenyl}acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-{4-[3-(Methanesulfinyl)propoxy]phenyl}acetamide involves its interaction with specific molecular targets. The methanesulfinyl group can participate in redox reactions, potentially affecting cellular oxidative stress pathways. The acetamide group may interact with proteins or enzymes, influencing their activity and function. Detailed studies on its molecular targets and pathways are still ongoing .

Comparison with Similar Compounds

Similar Compounds

  • **N-{3-Acetyl-4-[(2RS)-2-hydroxy-3-(1-methylethyl)amino]propoxy}phenyl}acetamide
  • N-{4-[3-(Methanesulfinyl)propoxy]phenyl}butanamide

Uniqueness

N-{4-[3-(Methanesulfinyl)propoxy]phenyl}acetamide is unique due to the presence of the methanesulfinyl group, which imparts distinct redox properties. This differentiates it from other acetamide derivatives that may lack such functional groups, thereby offering unique chemical reactivity and potential biological activity .

Properties

CAS No.

90183-66-7

Molecular Formula

C12H17NO3S

Molecular Weight

255.34 g/mol

IUPAC Name

N-[4-(3-methylsulfinylpropoxy)phenyl]acetamide

InChI

InChI=1S/C12H17NO3S/c1-10(14)13-11-4-6-12(7-5-11)16-8-3-9-17(2)15/h4-7H,3,8-9H2,1-2H3,(H,13,14)

InChI Key

QZICUGTTXBYITI-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)OCCCS(=O)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.